molecular formula C14H12BrN3O2 B5589257 2-(4-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

2-(4-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B5589257
M. Wt: 334.17 g/mol
InChI Key: UGOJTPASRRPMJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a pyrazolopyrimidine derivative and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood. However, it is believed to act by inhibiting various cellular pathways that are involved in cancer growth and inflammation. Additionally, it may act as a kinase inhibitor by binding to and inhibiting the activity of specific kinases.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various models. Additionally, it has been found to be a potent kinase inhibitor, which may have implications for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments is its potential as a kinase inhibitor. This makes it a valuable tool for studying cellular pathways and signaling pathways involved in various diseases. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.

Future Directions

There are several future directions for research on 2-(4-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one. One direction is to further investigate its potential as a kinase inhibitor and to identify specific kinases that it targets. Additionally, it may be useful to study the compound in animal models to better understand its effects on cancer growth and inflammation. Finally, it may be valuable to investigate its potential as a therapeutic agent for various diseases.

Synthesis Methods

There are several methods for synthesizing 2-(4-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one. One of the most commonly used methods involves the reaction of 4-bromoaniline and 2-methoxymethylpyrazolone in the presence of a base such as potassium carbonate. This reaction leads to the formation of the intermediate, which is then cyclized with the help of a catalyst to yield the final product.

Scientific Research Applications

2-(4-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has shown potential in various scientific research applications. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in various models. Additionally, this compound has been studied for its potential as a kinase inhibitor and has shown activity against several kinases.

properties

IUPAC Name

2-(4-bromophenyl)-5-(methoxymethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O2/c1-20-8-11-6-14(19)18-13(16-11)7-12(17-18)9-2-4-10(15)5-3-9/h2-7,17H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOJTPASRRPMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.